molecular formula C26H27N3O4S B10833060 Benzamide derivative 6

Benzamide derivative 6

Cat. No.: B10833060
M. Wt: 477.6 g/mol
InChI Key: AXIVYOPFBOAPKD-UHFFFAOYSA-N
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Description

Benzamide derivative 6 is a compound belonging to the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods: Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzamide derivative 6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzamide derivative 6 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cholinesterase, by binding to their active sites. This inhibition can lead to increased levels of neurotransmitters like acetylcholine in the brain, which is beneficial in the treatment of conditions like Alzheimer’s disease . Additionally, this compound can interact with viral components, inhibiting processes like RNA encapsidation .

Comparison with Similar Compounds

Comparison: Benzamide derivative 6 is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. For example, while amisulpride and sulpiride are primarily used as antipsychotic agents, this compound has shown potential in anticancer and enzyme inhibition applications . This versatility makes it a valuable compound in various fields of scientific research and drug development.

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C26H27N3O4S/c30-26(27-23-7-11-25(12-8-23)34(31,32)29-15-17-33-18-16-29)21-5-9-24(10-6-21)28-14-13-20-3-1-2-4-22(20)19-28/h1-12H,13-19H2,(H,27,30)

InChI Key

AXIVYOPFBOAPKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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